molecular formula C24H23FN4O B11460694 4-tert-butyl-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

4-tert-butyl-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B11460694
M. Wt: 402.5 g/mol
InChI Key: WHDYCYLVSGWIOL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with tert-butyl, fluorophenyl, and benzotriazolyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole intermediate, which is then coupled with the appropriate benzamide derivative. Common reagents used in these reactions include tert-butyl chloride, fluorobenzene, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and solvent environments to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-tert-butyl-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing various biological pathways. This can result in therapeutic effects or provide insights into fundamental biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-fluorophenyl)benzamide
  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide
  • 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide

Uniqueness

Compared to similar compounds, 4-tert-butyl-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide stands out due to its benzotriazolyl group, which imparts unique chemical and biological properties. This makes it particularly valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H23FN4O

Molecular Weight

402.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C24H23FN4O/c1-15-13-21-22(28-29(27-21)19-11-9-18(25)10-12-19)14-20(15)26-23(30)16-5-7-17(8-6-16)24(2,3)4/h5-14H,1-4H3,(H,26,30)

InChI Key

WHDYCYLVSGWIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)F

Origin of Product

United States

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